molecular formula C8H7BrN4 B1278708 1-benzyl-5-bromo-1H-tetrazole CAS No. 79344-08-4

1-benzyl-5-bromo-1H-tetrazole

Cat. No.: B1278708
CAS No.: 79344-08-4
M. Wt: 239.07 g/mol
InChI Key: JEUFVIDEBOFLAA-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a benzyl group at the first position and a bromine atom at the fifth position

Mechanism of Action

Target of Action

It’s known that tetrazoles and indole derivatives, which share structural similarities with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that the compound may interact with its targets by mimicking the carboxylic acid functional group, leading to changes in the target’s function or activity.

Biochemical Pathways

Given the broad range of biological activities associated with tetrazoles and indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation , which suggests that the compound may have good bioavailability

Result of Action

Given the wide range of biological activities associated with tetrazoles and indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.

Action Environment

It’s known that the reactivity and properties of tetrazoles can be influenced by various factors, including the presence of metal ions . This suggests that environmental factors could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1-benzyl-5-bromo-1H-tetrazole plays a significant role in various biochemical reactions It is known to interact with several enzymes and proteins, influencing their activityThe interactions of this compound with enzymes such as transferases and hydrolases can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound may inhibit specific kinases, resulting in the downregulation of certain signaling pathways . This can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis. The impact of this compound on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity or adaptive cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The interactions of this compound with metabolic enzymes can influence metabolic flux and the levels of key metabolites, potentially affecting overall cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

1-Benzyl-5-bromo-1H-tetrazole can be synthesized through several methods. One common synthetic route involves the reaction of benzyl bromide with sodium azide to form benzyl azide, which is then cyclized to form the tetrazole ring. The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a catalyst such as zinc chloride. Another method involves the reaction of benzylamine with bromine and sodium azide under similar conditions .

Chemical Reactions Analysis

1-Benzyl-5-bromo-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form dihydrotetrazoles.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common reagents used in these reactions include sodium azide, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-5-bromo-1H-tetrazole has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-5-bromo-1H-tetrazole can be compared with other tetrazole derivatives such as 1-benzyl-1H-tetrazole and 5-bromo-1H-tetrazole. The presence of both the benzyl group and the bromine atom in this compound makes it unique and potentially more versatile in its applications. Similar compounds include:

Properties

IUPAC Name

1-benzyl-5-bromotetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUFVIDEBOFLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450532
Record name 1-benzyl-5-bromo-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79344-08-4
Record name 1-benzyl-5-bromo-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 1-benzyl-5-bromo-1H-tetrazole as a precursor for 5-metallo-1-benzyl-1H-tetrazoles?

A1: this compound serves as a valuable precursor for generating 5-metallo-1-benzyl-1H-tetrazoles (where M can be potassium, magnesium, or zinc). These metallo-organic compounds are potent nucleophilic reagents, facilitating the introduction of tetrazole functional groups into various molecules. The key advantage of using this compound lies in the enhanced stability of the resulting metallo-organic reagents compared to the traditionally used 5-lithiotetrazoles. This enhanced stability allows for reactions to be carried out at higher temperatures (-30°C to -20°C) compared to the very low temperatures (-78°C to -98°C) required for 5-lithiotetrazoles []. This increase in reaction temperature simplifies the experimental procedure and broadens the potential applications of these reagents in organic synthesis.

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